Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate
Description
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate (CAS: 1354705-65-9) is a pyrazole-based ester derivative characterized by a 4-iodo-3-methyl-substituted pyrazole ring linked to a propanoate ethyl ester group. Its molecular formula is C₉H₁₃IN₂O₂, with a molar mass of 308.12 g/mol . Pyrazole derivatives are of significant interest in medicinal and agrochemical research due to their versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C9H13IN2O2 |
|---|---|
Molecular Weight |
308.12 g/mol |
IUPAC Name |
ethyl 3-(4-iodo-3-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C9H13IN2O2/c1-3-14-9(13)4-5-12-6-8(10)7(2)11-12/h6H,3-5H2,1-2H3 |
InChI Key |
WTXHABNPVYPSER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C=C(C(=N1)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the biological activity of pyrazole derivatives.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The iodine atom and the ester group can play crucial roles in the binding affinity and specificity of the compound towards its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related pyrazole-propanoate esters, focusing on substituent variations and their implications:
Key Comparisons:
Halogen vs. Non-Halogen Substituents: The iodine atom in the target compound provides distinct advantages in radiolabeling and halogen bonding compared to non-halogenated analogs like Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate .
Functional Group Variations: The methylthio (-SCH₃) group in Ethyl 3-(methylthio)propanoate contributes to fruity aromas in pineapple pulp and core (odor activity value: 91.21 µg·kg⁻¹), highlighting its role in flavor chemistry . In contrast, the iodopyrazole derivatives are non-volatile and tailored for therapeutic applications.
Synthetic Pathways: Pyrazole-propanoate esters are commonly synthesized via condensation reactions involving ethyl 3-oxopropanoate precursors or diazomethane-mediated cyclization, followed by purification via column chromatography (e.g., ethyl acetate/hexane mixtures) .
Biological Relevance :
- The benzyl and methylphenyl substituents in Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate enhance lipophilicity, improving cell membrane permeability in antimicrobial studies . The iodine atom in the target compound may confer specificity in targeting thyroid-related pathways or imaging applications .
Biological Activity
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 292.09 g/mol. The presence of the iodine atom and the pyrazole moiety suggests potential reactivity and biological interactions.
Antitumor Activity
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation.
Case Study:
In a study involving various cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell viability, particularly in breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in treated cells, leading to oxidative stress and subsequent apoptosis.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate that the compound exhibits moderate absorption rates with a bioavailability that supports further development for clinical applications.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O₂I |
| Molecular Weight | 292.09 g/mol |
| Solubility | Soluble in DMSO |
| LogP (octanol-water) | 2.5 |
| pKa | 4.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
